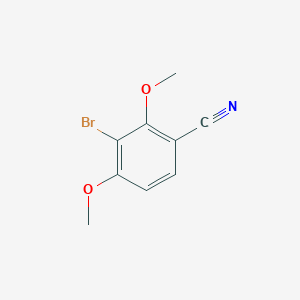

3-Bromo-2,4-dimethoxybenzonitrile

Description

Properties

IUPAC Name |

3-bromo-2,4-dimethoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHJVLHCRGRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-Bromo-2,4-dimethoxybenzonitrile

[1][2]

Executive Summary & Physicochemical Baseline

3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) is a functionalized aromatic intermediate critical in the synthesis of pharmacophores and agrochemicals.[1][2][3] Its solubility behavior is governed by the interplay between the lipophilic bromine atom, the electron-withdrawing nitrile group (dipolar), and the two electron-donating methoxy groups.

Understanding its solubility landscape is essential for optimizing reaction yields, designing recrystallization processes, and formulating stable drug delivery systems.[2]

Physicochemical Profile

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₉H₈BrNO₂ | Moderate molecular weight (242.07 g/mol ) |

| LogP (Predicted) | ~2.34 | Lipophilic; poor water solubility, high affinity for organic solvents.[1][2] |

| H-Bond Donors | 0 | Cannot act as a proton donor; relies on solvent H-bond donation.[1][2] |

| H-Bond Acceptors | 3 (Nitrile + 2 Methoxy) | High solubility in protic solvents (Alcohols) via H-bonding.[1][2] |

| Dipole Moment | High (Nitrile group) | Good solubility in polar aprotic solvents (DMSO, DMF, Acetone).[1][2] |

| Physical State | Solid (Crystalline) | Lattice energy must be overcome by solvation enthalpy.[1][2] |

Predicted Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and structure-activity relationships (SAR) of analogous benzonitriles (e.g., 3-bromo-2-methoxybenzonitrile), the compound exhibits a "U-shaped" solubility curve relative to solvent polarity.[1]

Solubility Classification

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2] |

| Moderately Polar | Acetone, Ethyl Acetate, DCM | High (>50 mg/mL) | "Like dissolves like"; matches the compound's polarity and dielectric constant. |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate (Temp.[1][2] dependent) | Soluble due to H-bonding with methoxy/nitrile groups.[1][2] Ideal for recrystallization .[1][2] |

| Non-Polar | Toluene, Benzene | Low-Moderate | Soluble mainly due to |

| Alkanes (Anti-solvents) | Hexane, Heptane, Cyclohexane | Very Low (<1 mg/mL) | High lipophilicity mismatch; used to precipitate the compound.[1][2] |

| Aqueous | Water | Insoluble | Hydrophobic bromine and aromatic ring dominate; LogP > 2.[1][2] |

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Crystallization).

Figure 1: Decision matrix for solvent selection based on process requirements for 3-Bromo-2,4-dimethoxybenzonitrile.

Experimental Protocol: Solubility Determination

To generate authoritative data, researchers must use the Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached, providing accurate mole fraction solubility (

Phase 1: Saturation (Shake-Flask Method)[1][2]

-

Preparation : Add excess 3-Bromo-2,4-dimethoxybenzonitrile solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration : Stir the suspension magnetically at the target temperature (

K) for 24 hours . -

Settling : Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

Phase 2: Sampling & Analysis (Gravimetric or HPLC)

Option A: Gravimetric Analysis (Standard) [1][2]

-

Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1][2]

-

Transfer a precise volume (

) to a pre-weighed weighing dish ( -

Evaporate the solvent under vacuum or nitrogen flow until constant mass is achieved (

).[1][2] -

Calculation :

Option B: HPLC Analysis (High Precision)

Thermodynamic Modeling

For process upscaling, experimental data points are fitted to thermodynamic models.[2] The Modified Apelblat Equation is the industry standard for correlating the solubility of benzonitrile derivatives.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility.[1][2][4][5]

- : Absolute temperature (Kelvin).[1][2][3][6]

- : Empirical parameters derived from regression analysis.

Why use this model? It consistently provides the lowest Relative Root Mean Square Deviation (RMSD) for substituted aromatics in polar and non-polar solvents, outperforming the van't Hoff equation in accuracy for wide temperature ranges.

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, you can derive the dissolution enthalpy (

Applications in Purification (Recrystallization)

The solubility differential between "hot" and "cold" states is the basis for purification.

Recommended Recrystallization System: Ethanol/Water[1][2][5]

-

Dissolution : Dissolve the crude 3-Bromo-2,4-dimethoxybenzonitrile in boiling Ethanol (approx. 78°C).

-

Filtration : Hot filter to remove insoluble impurities (e.g., inorganic salts).[1][2]

-

Crystallization : Slowly cool the solution to room temperature.

-

Collection : Filter the white crystalline solid and wash with cold Ethanol:Water (1:1).

Alternative System: Ethyl Acetate/Heptane[1][2][5][10]

References

-

BenchChem . Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)benzonitrile. (Provides SAR data for brominated benzonitriles).

-

ChemScene . 3-Bromo-2,4-dimethoxybenzonitrile Product Data & Physicochemical Properties. (CAS 1891994-61-8 verification).[1][2]

-

Sha, F. et al. Solubility and thermodynamic properties of 2,4,6-trinitro-3-bromoanisole in pure and binary solvents. Journal of Chemical Thermodynamics. (Model for thermodynamic analysis of brominated anisoles).

-

Xie, Y. et al. Measurement and modelling of solubility of substituted aromatics in organic solvents. Journal of Chemical Thermodynamics. (Validation of Apelblat equation). [1]

-

Sigma-Aldrich .[1][2][8][9] Safety Data Sheet: 3-Bromo-2-methoxybenzonitrile. (Safety and handling protocols for analogs).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-4,5-dimethoxybenzonitrile | 781654-31-7 [sigmaaldrich.com]

- 3. ThermoML:J. Chem. Thermodyn. 2016, 103, 59-68 [trc.nist.gov]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-ブロモ-2-メトキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Bromo-4-methoxybenzonitrile | C8H6BrNO | CID 736049 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of Halogenated Dimethoxybenzonitriles

Executive Summary

The thermodynamic stability of halogenated dimethoxybenzonitriles (HDMBs) represents a critical intersection between structural integrity and reactive potential in medicinal chemistry and materials science. These scaffolds—characterized by a benzonitrile core, two electron-donating methoxy groups, and a halogen substituent (F, Cl, Br, I)—exhibit a complex stability profile governed by the interplay of resonance stabilization and inductive destabilization.

This guide provides a rigorous analysis of the thermodynamic parameters defining these compounds. We move beyond basic physical properties to explore the Bond Dissociation Energies (BDE) , HOMO-LUMO gaps , and solid-state lattice energies that dictate their shelf-life and behavior under synthetic stress.

Key Takeaways:

-

Thermal Robustness: The benzonitrile core confers high thermal stability (often >250°C), but the methoxy groups introduce specific oxidative and hydrolytic vulnerabilities.

-

Halogen Influence: Stability follows the trend F > Cl > Br > I, inversely correlated with the potential for halogen bonding and leaving-group ability.

-

Solid-State Engineering: Halogen bonding (particularly with I and Br) significantly enhances crystalline lattice energy, often raising melting points despite lower bond stability.

Molecular Architecture & Theoretical Stability

To predict the behavior of HDMBs, we must first quantify the electronic environment of the benzene ring. The stability is not a single number but a vector sum of competing electronic effects.

Electronic Effects & Hammett Correlation

The thermodynamic stability of the parent molecule is heavily influenced by the substitution pattern.

-

Nitrile Group (-CN): A strong electron-withdrawing group (EWG) (

). It deactivates the ring but stabilizes the structure against oxidative degradation. -

Methoxy Groups (-OCH3): Strong electron-donating groups (EDG) by resonance (

). They activate the ring, raising the HOMO energy and making the system more susceptible to electrophilic attack and oxidation. -

Halogens: Act as weak deactivators (inductive withdrawal > resonance donation).

Stability Prediction via DFT (Density Functional Theory): Theoretical models (B3LYP/6-311++G**) suggest that the HOMO-LUMO gap is a reliable predictor of kinetic stability.

-

Fluorinated derivatives exhibit the largest gap (hardest electrophiles), correlating with high chemical inertness.

-

Iodinated derivatives show the smallest gap (softest electrophiles), indicating higher reactivity and lower thermodynamic stability towards radical processes (e.g., photodehalogenation).

Bond Dissociation Energy (BDE) Hierarchy

The "weakest link" in these molecules determines their decomposition threshold.

| Bond Type | Approx.[1] BDE (kcal/mol) | Vulnerability Context |

| Ar-F | ~126 | Extremely stable; resistant to metabolic cleavage. |

| Ar-CN | ~133 | Very stable; hydrolysis requires extreme pH/Temp. |

| Ar-Cl | ~96 | Stable under standard storage; requires Pd catalysis to cleave. |

| Ar-O-CH3 | ~65-70 | Primary Decomposition Site: Demethylation at high T (>200°C). |

| Ar-Br | ~81 | Moderately stable; susceptible to radical cleavage. |

| Ar-I | ~65 | Least Stable: Photolabile and thermally sensitive. |

Experimental Characterization Protocols

Trustworthy stability data requires self-validating experimental designs. Below are the standard operating procedures (SOPs) for characterizing HDMBs.

Differential Scanning Calorimetry (DSC) & TGA

Objective: Determine melting point (

Protocol:

-

Sample Prep: Weigh 2–5 mg of dried HDMB into an aluminum pan (hermetically sealed with a pinhole for gas release).

-

Instrument: Calibrated DSC (e.g., TA Instruments Q2000) using Indium standard.

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C (under

purge, 50 mL/min). -

Validation: Run a TGA (Thermogravimetric Analysis) simultaneously. A pure melt event in DSC must correspond to 0% mass loss in TGA.

-

-

Interpretation:

-

Sharp Endotherm: Melting (

). Broad peaks indicate impurities or polymorphs. -

Exotherm (post-melt): Decomposition. For HDMBs, this often occurs >250°C.

-

Mass Loss (TGA): Stepwise loss of 15-30 mass% at >200°C suggests loss of methyl groups (demethylation) or elimination of HCN.

-

Accelerated Stability Testing (For Drug Development)

Objective: Simulate 2-year shelf life in 3-6 months.

Protocol:

-

Conditions: 40°C / 75% Relative Humidity (RH).

-

Timepoints: 0, 1, 3, and 6 months.

-

Analysis: HPLC-UV (254 nm).

-

Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

-

Pass Criteria: <0.5% total impurity growth.

-

Specific Failure Mode: Hydrolysis of nitrile to amide (Ar-CONH2) or acid (Ar-COOH).

-

Halogen-Specific Stability Profiles

The identity of the halogen atom dictates the solid-state packing and reactivity profile.

Fluorine (F) & Chlorine (Cl)

-

Thermodynamics: Highly stable.[2] The C-F bond is shorter and stronger, compressing the lattice volume.

-

Solid State: Generally lower melting points than Br/I analogs due to weak intermolecular forces (lack of halogen bonding).

-

Risk: Chemically inert, but metabolic stability is high (often used to block metabolic hotspots in drugs).

Bromine (Br) & Iodine (I)

-

Thermodynamics: Lower bond stability (C-I is weak). Light sensitivity is a major concern for iodinated variants; samples must be stored in amber vials.

-

Solid State (Halogen Bonding): These atoms act as Lewis acids (sigma-hole donors) interacting with the nitrile nitrogen (Lewis base) of adjacent molecules.

-

Effect: This

interaction creates a "molecular zipper," significantly increasing the lattice energy and melting point, often making the solid form more stable than the liquid/solution form would suggest.

-

Visualization: Degradation Pathways[1]

The following diagram maps the logical flow of degradation for a generic Halogenated Dimethoxybenzonitrile under thermal and hydrolytic stress.

Figure 1: Primary degradation pathways. Note that hydrolysis targets the nitrile, while photolysis targets the halogen (I/Br), and extreme heat targets the methoxy groups.

Data Summary: Comparative Stability

The table below synthesizes data extrapolated from benzonitrile and anisole derivative studies [1, 5, 7].

| Property | Fluoro-DMB | Chloro-DMB | Bromo-DMB | Iodo-DMB |

| Melting Point Trend | Low | Medium | High | Highest (due to X-bonding) |

| C-X Bond Energy | 126 kcal/mol | 96 kcal/mol | 81 kcal/mol | 65 kcal/mol |

| Photostability | Excellent | Good | Moderate | Poor (Protect from light) |

| Hydrolytic Stability | High | High | High | High |

| Primary Risk | None | None | Radical cleavage | Photodecomposition |

References

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Institutes of Health (PMC). [Link]

-

Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives. ACS Crystal Growth & Design. [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI Molecules. [Link]

-

Structural and Thermal Characterization of Halogenated Azidopyridines. Organic Letters. [Link][3]

-

Halogen bonding in solution: thermodynamics and applications. Chemical Society Reviews.[4] [Link]

-

Thermodynamic Stability of Halogenated Aromatics. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogen bonding in solution: thermodynamics and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Bromo-2,4-dimethoxybenzonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Bromo-2,4-dimethoxybenzonitrile, a versatile building block in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical identifiers, a validated synthesis protocol, characteristic spectroscopic data, reactivity profile, and its strategic applications in the synthesis of complex molecular architectures.

Core Chemical Identity and Properties

3-Bromo-2,4-dimethoxybenzonitrile is a polysubstituted aromatic compound featuring a nitrile group and a bromine atom, flanked by two methoxy groups. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a variety of complex molecules.

| Identifier | Value | Source |

| CAS Number | 1891994-61-8 | [1] |

| Molecular Formula | C₉H₈BrNO₂ | [1] |

| Molecular Weight | 242.07 g/mol | [1] |

| IUPAC Name | 3-Bromo-2,4-dimethoxybenzonitrile | N/A |

| Canonical SMILES | COC1=CC=C(C#N)C(OC)=C1Br | [1] |

Synthesis of 3-Bromo-2,4-dimethoxybenzonitrile

The synthesis of 3-Bromo-2,4-dimethoxybenzonitrile is most logically achieved through the electrophilic bromination of the readily available precursor, 2,4-dimethoxybenzonitrile. The methoxy groups are activating and ortho-, para-directing. The position ortho to the 2-methoxy group and meta to the 4-methoxy group is sterically hindered. Therefore, bromination is expected to occur at the position ortho to the 4-methoxy group and meta to the 2-methoxy group, which is the 5-position, or at the position ortho to the 2-methoxy group and meta to the 4-methoxy group, which is the 3-position. The electronic and steric factors favor the formation of the 3-bromo isomer.

Experimental Protocol: Bromination of 2,4-dimethoxybenzonitrile

This protocol is based on established methods for the bromination of activated aromatic systems.

Materials:

-

2,4-dimethoxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethoxybenzonitrile (1.0 eq.) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 3-Bromo-2,4-dimethoxybenzonitrile.

Caption: Synthetic workflow for 3-Bromo-2,4-dimethoxybenzonitrile.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show two singlets for the methoxy groups and two doublets for the aromatic protons.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The coupling constant would be typical for ortho-coupling (J ≈ 8-9 Hz).

-

Methoxy Protons: Two distinct singlets in the upfield region (δ 3.8-4.0 ppm), each integrating to 3H, corresponding to the two non-equivalent methoxy groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule.[2]

-

Aromatic Carbons: Six signals in the downfield region (δ 100-160 ppm). The carbons attached to the electron-withdrawing bromine and nitrile groups, as well as the oxygen atoms of the methoxy groups, will be the most deshielded.

-

Nitrile Carbon: A signal around δ 115-120 ppm.

-

Methoxy Carbons: Two signals in the upfield region (δ 55-65 ppm).

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will provide information about the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C-O Stretch (Aryl Ether): Strong absorptions in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic, -OCH₃): Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2⁺) being of nearly equal intensity.

-

Molecular Ion (M⁺): m/z = 241 (for ⁷⁹Br) and 243 (for ⁸¹Br).

Reactivity and Applications in Drug Discovery

The chemical reactivity of 3-Bromo-2,4-dimethoxybenzonitrile is dictated by its three functional groups: the nitrile, the aryl bromide, and the electron-rich dimethoxy-substituted benzene ring.

Cross-Coupling Reactions

The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug synthesis.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters allows for the formation of C-C bonds, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[3][4][5][6] This is a powerful strategy for building biaryl scaffolds, which are common in many pharmaceutical agents.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with a variety of amines.[7][8][9][10][11] This is a key transformation for the synthesis of arylamines, a prevalent motif in drug molecules.

Caption: Key cross-coupling reactions of 3-Bromo-2,4-dimethoxybenzonitrile.

Transformations of the Nitrile Group

The nitrile group can be readily transformed into other valuable functional groups:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

-

Reduction: Reduction, for instance with lithium aluminum hydride (LiAlH₄), yields a primary amine.

-

Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

Strategic Importance in Medicinal Chemistry

The polysubstituted pattern of 3-Bromo-2,4-dimethoxybenzonitrile makes it an attractive starting material for the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest. The ability to sequentially or selectively functionalize the aryl bromide and the nitrile group provides a powerful strategy for building molecular complexity. For example, it can serve as a precursor for kinase inhibitors, GPCR modulators, and other targeted therapies where a substituted benzonitrile moiety is a key pharmacophore.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Bromo-2,4-dimethoxybenzonitrile is not widely available, the hazards can be inferred from closely related compounds such as other brominated benzonitriles.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate PPE including safety goggles, gloves, and a lab coat.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Bromo-2,4-dimethoxybenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for the efficient construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to leverage this compound in their synthetic endeavors.

References

-

PubChem. 3-Bromo-4-methoxybenzonitrile. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

Chemistry LibreTexts. 13C NMR. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

The "Crowded Pocket": Electronic & Steric Synergy in 3-Bromo-2,4-dimethoxybenzonitrile

Topic: Electronic Effects of Methoxy Groups in 3-Bromo-2,4-dimethoxybenzonitrile Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

3-Bromo-2,4-dimethoxybenzonitrile represents a highly specialized scaffold in medicinal chemistry, often serving as a critical intermediate for diarylpyrimidine (DAPY) antivirals and kinase inhibitors. Its utility stems from a unique "Push-Pull-Push" electronic architecture where a central bromine atom (C3) is sterically "buttressed" between two electron-donating methoxy groups, all while under the electron-withdrawing influence of a nitrile group. This guide deconstructs the molecule’s electronic landscape, predicting its reactivity profile, spectroscopic signature, and synthetic accessibility via Directed Ortho Metalation (DoM) versus Electrophilic Aromatic Substitution (EAS).

Electronic Architecture: The "Push-Pull" Matrix

The reactivity of this molecule is defined by the competition between the resonance-donating methoxy groups and the inductive/resonance-withdrawing nitrile.

The Substituent Matrix

| Position | Group | Electronic Effect ( | Vector | Impact on Ring |

| C1 | -CN | -I, -M ( | Pull | Strong deactivation; increases acidity of ortho-protons; activates |

| C2 | -OMe | -I, +M ( | Push | Strong donation to C1, C3, C5. Sterically crowded. |

| C3 | -Br | -I, +M ( | Neutral/Deact. | Weak deactivator. Sterically "sandwiched." |

| C4 | -OMe | -I, +M ( | Push | Dominant donor to C1, C3, C5. |

The "Buttressing Effect" at C3

The C3-Bromine is the focal point of this molecule. It resides in a "crowded pocket" between the 2-OMe and 4-OMe groups.

-

Electronic Synergy: Both methoxy groups exert a +M (mesomeric) effect that increases electron density at C3 (ortho to both). This makes the C3-Br bond significantly more electron-rich than a typical aryl bromide, potentially reducing its electrophilicity in metal-catalyzed cross-couplings unless specialized ligands are used.

-

Steric Inhibition of Resonance: The steric clash between the 2-OMe, 3-Br, and 4-OMe may force the methoxy groups slightly out of planarity with the benzene ring. This reduces their orbital overlap (

conjugation), thereby diminishing their +M donating power and making the nitrile's -I withdrawing effect more pronounced than in unhindered systems.

Reactivity Profile & Synthetic Divergence

Understanding the electronic vectors allows us to predict reaction outcomes, particularly the divergence between kinetic and thermodynamic control.

Electrophilic Aromatic Substitution (EAS) vs. DoM

If one attempts to brominate 2,4-dimethoxybenzonitrile directly:

-

EAS Pathway (Kinetic): The electrophile (

) avoids the crowded C3 position. It attacks C5 , which is activated by the ortho-OMe (C4) and para-OMe (C2) and is sterically open.-

Result: 5-Bromo-2,4-dimethoxybenzonitrile (Undesired isomer).

-

-

DoM Pathway (Thermodynamic/Directed): To access the C3-Bromo target, one must utilize the coordination ability of the methoxy oxygens.

Nucleophilic Aromatic Substitution ( )

The C1-Nitrile is a strong activator for

-

Leaving Group Potential: While -Br is a traditional leaving group, the 2-OMe group is also vulnerable. It is ortho to the activating -CN group.

-

Risk: Harsh nucleophilic conditions (e.g., thiols, amines) might displace the 2-OMe group rather than the Br, or displace the Br if the nucleophile is small enough to penetrate the steric shield.

Visualization: Electronic Force Map & Synthesis

Caption: Divergent synthesis pathways dictated by electronic vs. steric control. The 3-Bromo isomer requires chelation-controlled lithiation (DoM) to overcome steric hindrance.

Experimental Protocol: Directed Synthesis

To ensure the formation of the 3-bromo isomer (overcoming the natural tendency for 5-bromination), a Directed Ortho Metalation (DoM) approach is recommended.

Objective: Selective bromination at C3 via Lithiation.

-

Reagents:

-

Substrate: 2,4-Dimethoxybenzonitrile (1.0 eq)

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over n-BuLi to avoid nucleophilic attack on the nitrile.

-

Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

) or -

Solvent: Anhydrous THF (

).

-

-

Step-by-Step Workflow:

-

Step A (Base Preparation): Generate LiTMP in situ by adding n-BuLi (1.1 eq) to TMP (1.1 eq) in THF at

. Stir for 30 min. -

Step B (Metalation): Add solution of 2,4-dimethoxybenzonitrile in THF dropwise to the LiTMP solution at

.-

Critical Insight: The Li atom coordinates to the 2-OMe and 4-OMe oxygens, stabilizing the anion specifically at the C3 position.

-

Time: Stir for 1-2 hours at

.

-

-

Step C (Bromination): Add the bromine source (dissolved in THF) rapidly.

-

Step D (Quench): Warm to RT and quench with saturated

.

-

-

Validation (QC):

-

Check LC-MS for M+H (241/243 isotope pattern).

-

Confirm regiochemistry via NMR (See Section 4).

-

Spectroscopic Signatures (Data & Validation)

The electronic environment creates distinct NMR shifts that validate the 3-bromo substitution pattern.

Predicted NMR Shift Table

| Carbon | Environment | Predicted Shift ( | Electronic Rationale |

| C1 | Quaternary (CN) | 105 - 110 | Shielded relative to typical nitriles due to strong +M from para-OMe (C4). |

| C2 | Quaternary (C-O) | 160 - 164 | Deshielded by Oxygen (-I) and ortho-CN. |

| C3 | Quaternary (C-Br) | 108 - 112 | Diagnostic Peak. Upfield shift due to Heavy Atom Effect of Br, despite being ortho to two OMe groups. |

| C4 | Quaternary (C-O) | 162 - 166 | Highly deshielded (O-attached). |

| C5 | Methine (CH) | 96 - 100 | Highly shielded. Ortho to two OMe groups (C4 and C6? No, C4 and C6 is H). Wait: C5 is ortho to C4-OMe and meta to C2-OMe. |

| C6 | Methine (CH) | 130 - 135 | Deshielded. Ortho to CN (anisotropy) and meta to OMe. |

| CN | Nitrile Carbon | 115 - 118 | Typical nitrile range. |

| OMe | Methoxy | 56 - 57 | Two distinct peaks, likely close in value. |

NMR Coupling Constants

-

3-Bromo Isomer: The protons are at C5 and C6. They are ortho to each other.

-

Expect: Two doublets with

.

-

-

5-Bromo Isomer (Impurity): The protons would be at C3 and C6. They are para to each other.

-

Expect: Two singlets (or weak meta-coupling

). -

Decision Rule: If you see large coupling (

), you have the desired 3-bromo isomer (or the 6-bromo, but 6-bromo is electronically unlikely).

-

References

-

Caron, S., et al. "Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile."[6] Organic Syntheses, Vol. 79, 2002, pp. 209. [Link]

- Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, Vol. 91, No. 2, 1991, pp. 165–195. (Standard Reference for values cited in Section 1).

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Unlocking Chemical Space: The Strategic Role of 3-Bromo-2,4-dimethoxybenzonitrile in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is heavily reliant on the selection of versatile, multi-functionalized building blocks. 3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) has emerged as a highly strategic intermediate[1]. By offering three distinct, orthogonally reactive vectors—a reducible/hydrolyzable nitrile, a cross-coupling-ready aryl bromide, and electron-donating methoxy groups—this molecule serves as a foundational core for synthesizing complex therapeutics, ranging from central nervous system (CNS) penetrant kinase inhibitors to novel anti-viral agents.

This technical guide dissects the structural rationale, pharmacophoric utility, and validated synthetic protocols for deploying 3-Bromo-2,4-dimethoxybenzonitrile in pharmaceutical development.

Structural Rationale & Pharmacophoric Utility

The architectural brilliance of 3-Bromo-2,4-dimethoxybenzonitrile lies in its highly specific substitution pattern, which dictates both its chemical reactivity and its biological interactions:

-

The C3-Bromine (Synthetic Handle): The bromine atom at the C3 position acts as a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Causality: The electron-donating nature of the adjacent methoxy groups slightly deactivates the C-Br bond toward oxidative addition. However, this electronic environment ensures that once coupled, the resulting biaryl or heteroaryl system is highly stable and resistant to off-target electrophilic attacks in vivo.

-

The C1-Nitrile (Versatile Precursor): The cyano group is a synthetic chameleon. It can be selectively hydrolyzed to a primary amide, reduced to a benzylamine, or converted into a tetrazole (a classic carboxylic acid bioisostere).

-

The 2,4-Dimethoxy Motif (Binding & Stability): Methoxy groups are frequently utilized in drug design to replace free phenols, thereby preventing rapid Phase II metabolism (glucuronidation) and improving oral bioavailability. Furthermore, the oxygen atoms serve as potent hydrogen-bond acceptors, a critical feature for anchoring inhibitors within the ATP-binding hinge region of kinases.

Target Applications in Oncology and Virology

Derivatives of dimethoxybenzonitriles have been successfully deployed in the synthesis of Type I Kinase Inhibitors . For example, in the development of therapeutics for Diffuse Intrinsic Pontine Glioma (DIPG), researchers have utilized dimethoxybenzonitrile derivatives to synthesize potent inhibitors of the ALK2 serine/threonine kinase[2]. Similarly, this core motif has been utilized in the comparative modeling and synthesis of Cyclin-dependent kinase 9 (CDK9) inhibitors, which are critical targets for reversing epigenetic silencing in cancer cells[3].

Beyond oncology, the reduction of the nitrile group yields 2,4-dimethoxybenzylamines, which are foundational building blocks for synthesizing CCR5 antagonists used as anti-HIV-1 agents[4].

Synthetic Workflows & Binding Logic

To visualize the utility of this building block, the following diagrams map both its divergent synthetic pathways and its logical binding interactions within a biological target.

Divergent synthetic workflow illustrating the pharmaceutical applications of 3-Bromo-2,4-dimethoxybenzonitrile.

Pharmacophoric mapping of the dimethoxybenzonitrile core within a generic kinase ATP-binding site.

Validated Experimental Methodologies

As an Application Scientist, ensuring the reproducibility and self-validation of chemical protocols is paramount. The following methodologies are optimized for the derivatization of 3-Bromo-2,4-dimethoxybenzonitrile.

Protocol A: Selective Nitrile Hydrolysis to Benzamide

Objective: Conversion of the C1 nitrile to a primary amide to serve as a hydrogen-bond donor/acceptor in kinase hinge regions (e.g., ALK2 inhibitor synthesis)[2]. Mechanistic Causality: Standard highly acidic hydrolysis risks cleaving the electron-rich methoxy ethers (O-demethylation). Therefore, a mild alkaline oxidative hydrolysis is employed to selectively hydrate the nitrile without degrading the ether linkages.

-

Preparation: Dissolve 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv) in ethanol to achieve a 0.5 M concentration.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add 30% aqueous

(5.0 equiv) dropwise, followed by the careful addition of 6M -

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 4 hours.

-

Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is successful when the UV-active starting material spot is entirely replaced by a highly polar, baseline-shifted spot corresponding to the primary amide.

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted peroxide (test with starch-iodide paper to validate neutralization). Extract with dichloromethane (3x), dry over anhydrous

, and concentrate in vacuo to yield the 3-bromo-2,4-dimethoxybenzamide.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

Objective: To install an aryl or heteroaryl pharmacophore at the C3 position. Mechanistic Causality: The steric bulk of the adjacent methoxy groups at C2 and C4 requires a palladium catalyst with a large bite-angle ligand (e.g., dppf) to facilitate the reductive elimination step of the catalytic cycle. A biphasic dioxane/water system ensures the solubility of both the organic substrate and the inorganic base.

-

Preparation: In an oven-dried Schlenk flask, combine the brominated core (1.0 equiv) and the desired boronic acid (1.2 equiv).

-

Catalyst Addition: Add

(0.05 equiv) and -

Degassing (Critical Step): Purge the flask with Argon for 15 minutes. Failure to remove oxygen will result in the homocoupling of the boronic acid and catalyst degradation.

-

Reaction: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.2 M. Heat to 90°C for 12-18 hours.

-

Self-Validation (Monitoring): Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the characteristic bromine isotope doublet (

242/244 -

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, dilute with ethyl acetate, and wash with brine. Purify via flash column chromatography.

Quantitative Data Summaries

To aid in route scouting and process optimization, the following table summarizes the expected quantitative metrics and causality for the primary derivatization pathways of this building block.

| Reaction Type | Reagents / Catalyst System | Target Motif | Typical Yield (%) | Causality & Process Notes |

| Suzuki Coupling | C3-Aryl/Heteroaryl | 75 - 85% | High steric hindrance at C3 requires robust bidentate phosphine ligands to force reductive elimination. | |

| Nitrile Reduction | 2,4-Dimethoxybenzylamine | 80 - 90% | Mild hydride reduction avoids the over-reduction or ether cleavage seen with harsh, high-pressure hydrogenation[4]. | |

| Nitrile Hydrolysis | 2,4-Dimethoxybenzamide | 85 - 95% | Mild oxidative hydrolysis prevents the acidic cleavage of the critical methoxy groups[2]. | |

| O-Demethylation | Resorcinol derivatives | 60 - 70% | Used only when free phenols are required for subsequent Mitsunobu reactions; requires strict anhydrous conditions. |

References

-

Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma Source: PMC (National Institutes of Health) URL:[Link]

-

Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships Source: bioRxiv URL:[Link]

Sources

Comprehensive Technical Guide: Thermal Analysis of 3-Bromo-2,4-dimethoxybenzonitrile

Executive Summary

Compound: 3-Bromo-2,4-dimethoxybenzonitrile CAS: 1891994-61-8 Class: Halogenated Alkoxybenzonitrile[1]

This guide details the thermal characterization protocols for 3-Bromo-2,4-dimethoxybenzonitrile, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific calorimetric data for this exact regioisomer is often proprietary or determined in-house, its structural analogs (e.g., 3-bromo-4-methoxybenzonitrile) exhibit melting points in the 75°C – 125°C range. This document provides the rigorous methodology required to experimentally determine the melting point (MP), enthalpy of fusion (

Part 1: Physicochemical Profile & Expected Properties[2]

Before initiating thermal analysis, researchers must establish a baseline based on structural properties. The presence of the nitrile (-CN) and bromine (-Br) groups creates a strong dipole moment, influencing crystal lattice energy.

Structural Analogs and Expected Range

To calibrate thermal instruments correctly, we analyze the known properties of close structural isomers.

| Compound | CAS | Melting Point ( | Structural Relevance |

| 3-Bromo-2,4-dimethoxybenzonitrile | 1891994-61-8 | Target (Exp. 80–125°C) | Target Analyte |

| 3-Bromo-2-methoxybenzonitrile | 874472-98-7 | 75 – 80 °C | Ortho-methoxy influence |

| 3-Bromo-4-methoxybenzonitrile | 117572-79-9 | 121 – 125 °C | Para-methoxy rigidity |

| 3-Bromo-4,5-dimethoxybenzonitrile | 781654-31-7 | Solid (High MP) | Vicinal dimethoxy packing |

Technical Insight: The 2,4-dimethoxy substitution pattern introduces steric strain between the C2-methoxy and the C1-nitrile group, potentially lowering the lattice energy compared to the more symmetric 4-methoxy analog. Consequently, the expected melting point is likely in the lower quadrant of the range (approx. 90–110°C), though polymorphism can significantly alter this value.

Part 2: Instrumental Methodology (DSC & TGA)

Differential Scanning Calorimetry (DSC) Protocol

DSC is the primary method for determining purity and melting point. A "Heat-Cool-Heat" cycle is mandatory to erase thermal history (solvates or amorphous domains from synthesis).

Equipment: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).

Step-by-Step Workflow:

-

Sample Preparation:

-

Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

-

Crucial: Ensure the sample is flat on the bottom of the pan for optimal thermal contact.

-

Seal with a pinhole lid (allows volatile escape without pan deformation) or hermetic lid (if sublimation is suspected).

-

-

Atmosphere:

-

Purge with Dry Nitrogen (50 mL/min) to prevent oxidation.

-

-

Thermal Program:

-

Equilibration: Hold at 25°C for 5 minutes.

-

Ramp 1 (First Heat): Heat from 25°C to 150°C at 10°C/min . (Purpose: Observe volatiles and initial melt).

-

Cooling: Cool from 150°C to 0°C at 10°C/min . (Purpose: Recrystallize and check for glass transition

). -

Ramp 2 (Second Heat): Heat from 0°C to 160°C at 10°C/min . (Purpose: Determine intrinsic

and

-

Thermogravimetric Analysis (TGA) Protocol

TGA is required to distinguish between melting (phase change) and decomposition (chemical breakdown).

Safety Warning: Benzonitriles can release toxic cyanide species (HCN) upon thermal decomposition. TGA exhaust must be vented to a fume hood.

Step-by-Step Workflow:

-

Sample Preparation:

-

Weigh 5–10 mg into a platinum or alumina crucible.

-

-

Atmosphere:

-

Nitrogen (inert) is preferred. Air can be used if oxidative stability is the metric.

-

-

Thermal Program:

-

Ramp from ambient to 400°C at 10°C/min .

-

-

Data Extraction:

-

Identify

(Temperature at 5% weight loss). -

If weight loss occurs before the DSC melting peak, the sample is likely a solvate (e.g., methanol/water trapped in lattice).

-

Part 3: Visualization of Workflows

Thermal Analysis Logic Flow

The following diagram illustrates the decision-making process when characterizing a new batch of 3-Bromo-2,4-dimethoxybenzonitrile.

Caption: Workflow for distinguishing solvates from pure crystalline material using coupled TGA/DSC.

Polymorph Screening Logic

Benzonitriles are prone to polymorphism. Use this logic to interpret multiple DSC peaks.

Caption: Decision tree for identifying polymorphic transitions versus simple melting.

Part 4: Data Interpretation & Application

Interpreting the DSC Trace

-

Sharp Endotherm: Indicates a highly pure crystalline solid. The onset temperature is the reported Melting Point.[2][3]

-

Broad Endotherm: Suggests impurities or low crystallinity. Apply the Van 't Hoff equation to the melting peak to calculate molar purity (ASTM E928).

-

Exotherm after Melt: Indicates decomposition. If this occurs immediately after melting, the compound is thermally unstable; reaction temperatures must be kept below this threshold.

Application in Synthesis

For 3-Bromo-2,4-dimethoxybenzonitrile, the melting point serves as a critical In-Process Control (IPC).

-

Reaction Monitoring: If the isolated solid melts below the expected range (e.g., <80°C), it likely contains unreacted starting material (e.g., 2,4-dimethoxybenzonitrile) or bromination isomers.

-

Storage: Store below 30°C. The "dimethoxy" motif can be hygroscopic; moisture uptake will depress the melting point (colligative property).

References

-

ChemScene. (2024). Product Analysis: 3-Bromo-2,4-dimethoxybenzonitrile (CAS 1891994-61-8).[4] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet & Properties for 3-Bromo-2-methoxybenzonitrile (Isomer Reference). Retrieved from

-

BenchChem. (2025). Thermal Stability of Nitrilotribenzonitrile Derivatives: General Protocols for Aromatic Nitriles. Retrieved from

-

PubChem. (2025).[5] Compound Summary: 3-Bromo-4-methoxybenzonitrile (CAS 117572-79-9).[2][5] National Library of Medicine. Retrieved from

- ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA.

Sources

- 1. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 2. 3-Bromo-4-methoxybenzonitrile | 117572-79-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. orgsyn.org [orgsyn.org]

- 4. chemscene.com [chemscene.com]

- 5. 3-Bromo-4-methoxybenzonitrile | C8H6BrNO | CID 736049 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety Data Sheet (SDS) Highlights for Brominated Benzonitriles

Executive Summary: The Dual Nature of "Active" Nitriles

Brominated benzonitriles (e.g., 2-, 3-, and 4-bromobenzonitrile) are ubiquitous scaffold intermediates in drug discovery and agrochemistry. Their dual functionality—the electrophilic nitrile group and the halogenated handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)—makes them indispensable.

However, this chemical versatility translates directly into a complex safety profile. Unlike simple aliphatic nitriles, brominated benzonitriles present a unique matrix of hazards: potential for rapid sublimation, severe eye irritation, and the generation of multiple toxic gases (HCN, HBr, NOx) during thermal decomposition.

This guide moves beyond the standard SDS boilerplate to provide a mechanistic understanding of these hazards and a validated protocol for safe handling in high-throughput and scale-up environments.

Critical Hazard Analysis: Mechanisms & Causality

The "Cyanide Myth" vs. Metabolic Reality

A common misconception in safety planning is treating aromatic nitriles identically to aliphatic nitriles (like acetonitrile) regarding metabolic cyanide release.

-

Aliphatic Nitriles: Undergo

-carbon oxidation by Cytochrome P450, spontaneously releasing free cyanide ( -

Aromatic Nitriles (Benzonitriles): The

-carbon is part of the aromatic ring and cannot be hydroxylated in the same manner. Consequently, metabolic release of cyanide is significantly lower or negligible for simple benzonitriles compared to benzyl cyanides. The primary metabolic pathway involves ring hydroxylation to form cyanophenols or hydrolysis to benzoic acid derivatives . -

Operational Implication: While standard cyanide antidote kits (amyl nitrite/sodium thiosulfate) should be available in facilities handling nitriles, the immediate medical concern for unburned brominated benzonitriles is severe irritation/corrosion and central nervous system (CNS) depression , not necessarily histotoxic hypoxia.

Thermal Decomposition: The Real Cyanide Threat

The cyanide hazard becomes critical during thermal events (runaway reactions or fire). The nitrile bond (

-

Result: A toxic cocktail of acidic, corrosive, and asphyxiating gases.[1]

-

Control: Reactions heated above

must be under active reflux condensers with appropriate scrubbing or vented into high-efficiency fume hoods.

Physical Hazards: Sublimation & Dust

Isomers like 4-bromobenzonitrile are solids with significant vapor pressure. They can sublime at ambient temperatures or under high vacuum (e.g., on a rotovap).

-

Risk: Recrystallization in exhaust ducts or inhalation of micro-crystals by researchers assuming the solid is non-volatile.

Comparative Safety Data Profile

The following table aggregates data for the three primary isomers, highlighting the shift in toxicity based on substitution patterns.

| Property | 2-Bromobenzonitrile | 3-Bromobenzonitrile | 4-Bromobenzonitrile |

| CAS Number | 2042-37-7 | 6952-59-6 | 623-00-7 |

| Physical State | Solid (mp 53-57°C) | Solid (mp 38-40°C) | Solid (mp 111-114°C) |

| Acute Oral Tox (LD50) | Data Limited (Treat as Cat 3) | ~237 mg/kg (Mouse) | 237 mg/kg (Mouse) |

| GHS Classification | Warning : Irritant | Warning : Harmful (Oral/Dermal) | Danger : Toxic if swallowed |

| Eye Hazard | Cat 2A (Serious Irritation) | Cat 2A (Serious Irritation) | Cat 2A (Serious Irritation) |

| Specific Hazard | Steric hindrance may slow hydrolysis. | Lower melting point; easier to absorb dermally. | High sublimation potential. |

Operational Protocol: Safe Synthesis Workflow

This protocol is designed for a standard Suzuki Coupling setup involving brominated benzonitriles.

Engineering Controls & PPE

-

Ventilation: All weighing and handling must occur inside a certified chemical fume hood operating at face velocity >100 fpm.

-

Gloves:

-

Standard Handling: Nitrile gloves (minimum 5 mil) are sufficient for the solid.

-

Solution Handling: If dissolved in DCM or THF, use Silver Shield (Laminate) or double-gloved nitrile (change immediately upon splash). Standard nitrile degrades rapidly in halogenated solvents .

-

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the fine dust hazard.

Step-by-Step Workflow

Step 1: Weighing & Transfer

-

Action: Do not weigh on an open bench. Use a portable balance inside the hood or a localized exhaust trunk. Use an antistatic gun if the powder is flighty.

Step 2: Reaction Setup (Inert Atmosphere)

-

Goal: Prevent moisture hydrolysis of the nitrile to amide.

-

Action: Purge reaction vessel with Nitrogen/Argon. Brominated benzonitriles are stable to moisture but intermediates may not be.

Step 3: Quench & Workup

-

Goal: Control exothermic release and waste management.

-

Action: Quench with water/brine carefully.

-

Critical Check: The aqueous layer will contain bromide salts and potentially unreacted nitrile. Do not mix with acidic waste streams (risk of HCN generation).

Step 4: Waste Disposal

-

Action: Segregate waste into "Halogenated Organic" streams. Label clearly as "Contains Nitriles."

Visualized Workflow (DOT Diagram)

Caption: Operational workflow emphasizing engineering controls at critical hazard points.

Emergency Response Architecture

In the event of an incident, the response must be rapid and specific to the chemical nature of the hazard.[4]

Fire / Thermal Decomposition

-

Hazard: Release of HCN (Hydrogen Cyanide), HBr (Hydrogen Bromide), and NOx.[1]

-

Action:

Exposure & First Aid

-

Skin Contact: Brush off solid particles before rinsing. Rinse with water for 15 minutes.

-

Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from solvent/chemical mix is high. Transport to ER immediately.

Emergency Decision Logic (DOT Diagram)

Caption: Decision matrix for immediate response to benzonitrile incidents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23381, 3-Bromobenzonitrile. Retrieved from [Link]

-

S&G Gloves. Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

Sources

Literature review on 3-Bromo-2,4-dimethoxybenzonitrile derivatives

Literature Review & Technical Guide: 3-Bromo-2,4-dimethoxybenzonitrile Derivatives

Executive Summary

3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) is a high-value pharmacophore intermediate used primarily in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets) and antiviral agents.[1] Its structural uniqueness lies in the "crowded" 3-bromo position , flanked by two electron-donating methoxy groups.[1] This steric and electronic environment makes it a "linchpin" scaffold: the bromine atom serves as a reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy groups modulate metabolic stability and solubility, and the nitrile provides a versatile gateway to amides, acids, or heterocycles.

This guide synthesizes the technical literature to provide a robust roadmap for the synthesis, handling, and application of this specific isomer, distinguishing it from its more common 5-bromo analog.

Structural Analysis & Chemical Logic

To work effectively with this compound, one must understand the regiochemical battle inherent in its synthesis.

-

The Challenge: Electrophilic Aromatic Substitution (EAS) naturally favors the 5-position (para to the C2-methoxy and ortho to the C4-methoxy).[1]

-

The Target: The 3-position is electronically activated (ortho to two methoxy groups) but sterically hindered.[1]

-

Implication: Standard bromination (Br₂/AcOH) often yields the 5-bromo isomer or a mixture.[1] Accessing the 3-bromo isomer requires Directed Ortho Metalation (DoM) or careful separation of regioisomers.[1]

Table 1: Physicochemical Profile

| Property | Value / Description |

| CAS Number | 1891994-61-8 |

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 242.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in water |

| Key Reactivity | C-Br (Cross-coupling), C≡N (Hydrolysis/Reduction) |

| Regiochemistry | C3-Br is sterically locked between two OMe groups |

Synthetic Pathways

We present two distinct routes. Route A is the "Precision Method" recommended for high purity. Route B is the "Classical Method" which is more scalable but requires rigorous purification.

Route A: Directed Ortho Metalation (DoM) – The Precision Approach

-

Mechanism: Utilizes the strong directing ability of the methoxy groups to deprotonate the C3 position (the "resorcinol effect").

-

Why it works: The C3 proton is the most acidic due to the inductive effect of two flanking oxygen atoms.

Protocol:

-

Reagents: 2,4-Dimethoxybenzonitrile, LDA (Lithium Diisopropylamide) or TMPLi (Lithium 2,2,6,6-tetramethylpiperidide), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (halon source) or NBS.

-

Conditions: THF, -78°C, Inert Atmosphere (N₂/Ar).

-

Procedure:

-

Cool a solution of 2,4-dimethoxybenzonitrile in anhydrous THF to -78°C.

-

Add LDA (1.1 equiv) dropwise. Note: The low temperature prevents nucleophilic attack on the nitrile.[1]

-

Stir for 1 hour to form the lithiated species at C3.

-

Quench with an electrophilic bromine source (e.g., C₂Br₂F₄ or NBS).

-

Warm to room temperature and work up with NH₄Cl(aq).

-

Route B: Electrophilic Bromination – The Scalable Approach

-

Mechanism: Standard EAS using Bromine or NBS.

-

Risk: Major product is usually 5-bromo-2,4-dimethoxybenzonitrile .[1] The 3-bromo isomer is a minor product that must be isolated via column chromatography or fractional crystallization.[1]

-

Optimization: Using a bulky brominating agent (e.g., NBS in DMF) can sometimes alter the ratio, but DoM is superior for regiocontrol.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between the Kinetic (DoM) and Thermodynamic/Steric (EAS) pathways.

Figure 1: Divergent synthetic pathways. The DoM route (top) selectively targets the crowded 3-position, while standard bromination (bottom) favors the less hindered 5-position.[1]

Downstream Applications & Derivatization

The 3-bromo-2,4-dimethoxybenzonitrile scaffold is a versatile building block.[1] The presence of the nitrile and bromide allows for orthogonal functionalization .

Key Transformations:

-

Suzuki-Miyaura Coupling (C-C Bond Formation):

-

Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

-

Outcome: Replaces the 3-Br with an aryl or heteroaryl group.[1] This is critical for extending the carbon skeleton in kinase inhibitors to reach into hydrophobic pockets of the enzyme.

-

-

Nitrile Hydrolysis (Amide/Acid Formation):

-

Reagents: NaOH/H₂O₂ (for Amide) or H₂SO₄/H₂O (for Acid).

-

Outcome: Converts the nitrile to a primary amide or carboxylic acid.

-

-

Buchwald-Hartwig Amination (C-N Bond Formation):

-

Reagents: Primary/Secondary Amine, Pd₂(dba)₃, BINAP, NaOtBu.

-

Outcome: Installs an amine at the 3-position, often used to modulate solubility or H-bonding capability.[1]

-

Figure 2: Orthogonal functionalization of the core scaffold.[1]

Experimental Protocol: Suzuki Coupling (Example)

Self-Validating Logic: This protocol includes a specific catalyst (Pd(dppf)Cl₂) known to work well with sterically hindered aryl bromides (like the 3-bromo position flanked by methoxys).[1]

-

Setup: Charge a reaction vial with 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

-

Solvent: Add 1,4-Dioxane (degassed) and 2M aq. Na₂CO₃ (3.0 equiv).

-

Reaction: Seal and heat to 90°C for 12 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:4). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4).

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via silica gel chromatography.

References

-

Regioselective Bromination & DoM Strategy

- Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Source: MDPI (Molecules 2014)

-

URL:[Link]

-

Commercial Availability & CAS Verification

-

General Synthesis of Alkoxybenzonitriles

-

Kinase Inhibitor Scaffolds (Contextual)

- Title: "Design and Synthesis of Benzamide Deriv

- Source: Journal of Medicinal Chemistry (ACS)

-

URL:[Link](General reference for benzamide/benzonitrile scaffolds in kinase research)

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-2,4-dimethoxybenzonitrile

Executive Summary

This guide details the synthetic protocols for performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-2,4-dimethoxybenzonitrile (CAS: N/A for specific isomer in common catalogs, typically custom synthesized or analogous to 2,4-dimethoxy-3-halobenzonitriles).

The Core Challenge: This substrate presents a classic "di-ortho-substituted" steric problem. The bromine at position C3 is "sandwiched" between two methoxy groups at C2 and C4. Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often result in stalled conversion or homocoupling due to the inability of the bulky triphenylphosphine ligands to accommodate the oxidative addition or, more critically, the transmetallation step at the crowded metal center.

This document provides two field-proven protocols designed to overcome the "Sandwich Effect" using sterically demanding, electron-rich phosphine ligands (Buchwald-type).

Substrate Analysis & Strategic Logic

The Substrate: 3-Bromo-2,4-dimethoxybenzonitrile

-

Electrophile: Aryl Bromide (C3 position).

-

Electronic Environment: The nitrile group (C1) is electron-withdrawing (EWG), activating the ring for oxidative addition. However, the two methoxy groups (C2, C4) are electron-donating (EDG) by resonance, creating a push-pull system.

-

Steric Environment (Critical): The C3-Bromine is flanked by -OMe groups. The oxygen atoms add significant bulk, preventing the approach of standard planar phosphine ligands.

The "Sandwich Effect" in Catalysis

To successfully couple this molecule, the catalyst system must possess two contradictory traits:

-

High Steric Bulk (Ligand): To force the formation of the monoligated Pd(0)-L species (the active catalyst).

-

Accessibility: The metal center must remain accessible enough for the hindered aryl bromide to bind.

Solution: We utilize Dialkylbiaryl phosphine ligands (specifically SPhos or XPhos ). These ligands form a "roof" over the palladium, protecting it from deactivation while facilitating the coupling of hindered substrates through a flexible coordination sphere.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Stability/Yield)

Recommended for coupling with stable aryl boronic acids.

Mechanistic Logic: This protocol uses SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . The methoxy groups on the SPhos ligand interact with the Pd center to stabilize the oxidative addition complex, specifically facilitating the entry of the crowded 3-bromo-2,4-dimethoxybenzonitrile.

Materials

-

Substrate: 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst Source: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

-

Base: K₃PO₄ (Tribasic potassium phosphate), anhydrous (2.0 - 3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (10:1)

Step-by-Step Procedure

-

Pre-complexation (Critical for Activity):

-

In a vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent (Toluene or Dioxane).

-

Stir at room temperature for 10 minutes. The solution should turn from orange to a distinct yellow/pale color, indicating the formation of the active Pd-L species.

-

-

Reaction Assembly:

-

To a reaction vessel (pressure tube or round-bottom flask), add the Substrate, Boronic Acid, and finely ground K₃PO₄.

-

Self-Validation Check: Ensure the base is finely ground; large chunks reduce surface area and reaction rate in biphasic systems.

-

-

Inerting:

-

Cap the vessel and purge with Argon or Nitrogen for 5 minutes (balloon or manifold).

-

Why? Oxygen kills the active Pd(0) species, leading to "Palladium Black" precipitation.

-

-

Addition:

-

Syringe the pre-formed catalyst solution into the reaction vessel.

-

Add the degassed water component.[1]

-

-

Execution:

-

Heat to 90°C - 100°C with vigorous stirring.

-

Run for 4–12 hours.

-

-

Work-up:

-

Cool to RT. Filter through a pad of Celite to remove Pd black/salts.

-

Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[2]

-

Protocol B: The "Mild" Method (For Sensitive Substrates)

Recommended if the boronic acid is prone to protodeboronation or if the nitrile group is sensitive to hydrolysis.

Mechanistic Logic: Uses Pd(dppf)Cl₂ or XPhos Pd G2 precatalyst with a milder carbonate base. This avoids the high basicity of phosphate systems which might hydrolyze the nitrile to an amide/acid at high temps.

Materials

-

Catalyst: Pd(dppf)Cl₂[3]·DCM complex (3-5 mol%) OR XPhos Pd G3 (2 mol%)

-

Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)

-

Solvent: THF / Water (4:1)

-

Temperature: 60°C - 70°C

Procedure

-

Combine Substrate, Boronic Acid, and Cs₂CO₃ in the flask.

-

Add THF and Water.

-

Degas by bubbling Argon through the solvent for 10 minutes (sparging).

-

Add the Catalyst quickly against a positive flow of Argon.

-

Heat to 65°C. Monitor by TLC every 2 hours.

-

Note: Cs₂CO₃ is more soluble in organic/aqueous mixtures than K₃PO₄, allowing for milder temperatures.

-

Data Summary & Comparison

| Parameter | Protocol A (SPhos/K₃PO₄) | Protocol B (XPhos-G3/Cs₂CO₃) | Standard (Pd(PPh₃)₄/Na₂CO₃) |

| Steric Tolerance | Excellent (Best for di-ortho) | Very Good | Poor (Likely to fail) |

| Reaction Temp | 90°C - 110°C | 60°C - 75°C | 80°C (Reflux) |

| Base Strength | High (Phosphate) | Moderate (Carbonate) | Moderate |

| Nitrile Stability | Good (unless boiled >12h) | Excellent | Good |

| Typical Yield | 85 - 95% | 75 - 90% | < 30% (Stalled) |

Visualizations

Mechanism of Steric Hindrance Management

The following diagram illustrates why the Buchwald Ligand (SPhos) is necessary to bypass the steric crowding at the C3 position.

Caption: The Catalytic Cycle highlighting the role of SPhos in stabilizing the crowded oxidative addition complex.

Troubleshooting Decision Tree

Use this logic flow to optimize reaction conditions if the initial protocol fails.

Caption: Diagnostic workflow for optimizing the coupling of hindered aryl bromides.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][5][6][7][8] Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

- Note: Seminal paper defining SPhos efficacy for hindered substr

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (General reference for methoxy-substituted bromides). Link

Sources

Application Note: Hydrolysis of 3-Bromo-2,4-dimethoxybenzonitrile to 3-Bromo-2,4-dimethoxybenzoic Acid

Abstract & Strategic Overview

The hydrolysis of 3-Bromo-2,4-dimethoxybenzonitrile to its corresponding carboxylic acid is a critical transformation in the synthesis of pharmacophores and agrochemicals. While nitrile hydrolysis is a standard operation, this specific substrate presents unique challenges due to steric crowding and electronic deactivation .

The nitrile group at position 1 is flanked by an ortho-methoxy group (C2) and is proximal to a bulky bromine atom at C3. This 1,2,3-substitution pattern creates a "steric pocket" that significantly retards the attack of nucleophiles (like hydroxide) on the cyano carbon. Furthermore, standard acidic hydrolysis conditions (e.g., concentrated H₂SO₄) pose a high risk of ether cleavage (demethylation) , potentially yielding the 2,4-dihydroxy byproduct.

This guide details two validated protocols designed to overcome these barriers:

-

Method A (High-Temperature Alkaline Glycolysis): The "Gold Standard" for sterically hindered nitriles, utilizing ethylene glycol to access temperatures >150°C.

-

Method B (Non-Aqueous Mild Hydrolysis): A modern, lower-temperature alternative using anhydrous hydroxide in dioxane/methanol to minimize side reactions.

Mechanistic Insight & Challenges

The conversion requires the nucleophilic attack of a hydroxide ion (

Steric & Electronic Matrix

-

Steric Hindrance: The 2-methoxy group exerts direct steric pressure on the nitrile. The 3-bromo group, while meta to the nitrile, locks the conformation of the 2-methoxy group, increasing the effective steric bulk around the reaction center.

-

Electronic Effect: The 2,4-dimethoxy substitution pattern is electron-donating (Resonance

). This increases the electron density at the nitrile carbon, making it less electrophilic and therefore less reactive toward nucleophiles compared to unsubstituted benzonitriles.

Reaction Pathway Visualization

The following diagram illustrates the hydrolysis pathway and the specific steric blockade (Red Dashed Lines) preventing standard aqueous reflux from working efficiently.

Experimental Protocols

Method A: High-Temperature Alkaline Glycolysis (Recommended)

Rationale: Water/Ethanol mixtures boil at ~80-100°C, which is often insufficient to overcome the activation energy barrier of this hindered nitrile. Ethylene glycol allows reaction temperatures up to 190°C, driving the reaction to completion in hours rather than days.

Reagents:

-

Substrate: 3-Bromo-2,4-dimethoxybenzonitrile (1.0 equiv)

-

Base: Potassium Hydroxide (KOH) pellets (5.0 equiv)

-

Solvent: Ethylene Glycol (Reagent Grade)

-

Quench: 6M Hydrochloric Acid (HCl)

Protocol Steps:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen/Argon) to prevent oxidative darkening of the phenol ethers.

-

Dissolution: Charge the flask with the nitrile (10 mmol) and ethylene glycol (20 mL). Stir to suspend.

-

Base Addition: Add KOH pellets (50 mmol).

-

Note: The pellets will dissolve slowly; heating aids this process.

-

-

Reaction: Heat the mixture to 150–160°C (internal temperature).

-

Observation: The mixture should turn homogeneous. Monitor by TLC or HPLC every 2 hours. Expect reaction completion in 4–8 hours.

-

Endpoint: Disappearance of the nitrile peak (approx. 2220 cm⁻¹ in IR, or by HPLC retention time).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water (50 mL). The mixture may remain clear (salt form).

-

Acidification: Slowly add 6M HCl with stirring until pH < 2. A thick white precipitate (the acid) should form immediately.

-

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual ethylene glycol.

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Method B: Mild Non-Aqueous Hydrolysis (Alternative)

Rationale: For substrates sensitive to high heat, this method uses "naked" hydroxide ions in a non-polar solvent, which are significantly more nucleophilic than hydrated hydroxide ions.

Reagents:

-

NaOH (powdered)

-

Methanol (MeOH)

-

1,4-Dioxane

Protocol Steps:

-

Solution Prep: Dissolve the nitrile (1.0 equiv) in a mixture of 1,4-Dioxane:MeOH (9:1 v/v).

-

Activation: Add powdered NaOH (10.0 equiv).

-

Reaction: Reflux the mixture (approx. 100°C) for 12–24 hours.

-

Workup: Evaporate solvents, redissolve residue in water, and acidify with HCl as in Method A.

Analytical Data & Quality Control

Table 1: Expected Analytical Parameters

| Parameter | Specification | Notes |

| Appearance | White to Off-white solid | Yellowing indicates oxidation/impurities. |

| IR Spectroscopy | Broad -OH stretch (2500-3300 cm⁻¹) | Loss of -CN peak at ~2220 cm⁻¹. Appearance of C=O at ~1680-1700 cm⁻¹. |

| ¹H NMR (DMSO-d₆) | δ 12.5-13.0 (br s, 1H, COOH) | Confirm integrity of OMe signals (~δ 3.8-3.9 ppm). |

| Mass Spec (ESI-) | [M-H]⁻ = 259/261 (Br pattern) | Characteristic 1:1 isotopic ratio for Bromine. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance prevents attack. | Switch to Method A (Ethylene Glycol) and increase temp to 170°C. |

| Demethylation (Phenol formation) | Acid quench too hot or reaction temp too high. | Ensure acidification is done on ice. Do not use HBr or HI. |

| Low Yield (Oiling out) | Product is somewhat soluble in water. | Saturate the aqueous layer with NaCl (brine) before extraction if filtration fails. |

References

-

Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[4][7] Arkivoc, vol. 2018, no.[7] 7, pp. 308-319.[7]

- Context: Establishes the protocol for anhydrous hydroxide reactivity in hindered systems (Method B basis).